L791943 Exhibits Superior Metabolic Stability Compared to the Lead Compound CDP-840 in Rat Hepatocytes
In a direct head-to-head comparison using rat hepatocytes under standard incubation conditions, L791943 demonstrated dramatically higher metabolic stability than its progenitor, CDP-840. After incubation, >98% of the parent L791943 remained intact, whereas only 11% of CDP-840 was left unmetabolized . This difference is attributed to the introduction of a stable bis-difluoromethoxy catechol and a hexafluorocarbinol group in L791943, which confer resistance to oxidative metabolism [1].
| Evidence Dimension | Metabolic Stability (% parent drug remaining) |
|---|---|
| Target Compound Data | >98% |
| Comparator Or Baseline | CDP-840: 11% |
| Quantified Difference | Approximately 9-fold higher remaining fraction |
| Conditions | Rat hepatocytes, standard incubation conditions (in vitro) |
Why This Matters
This exceptional metabolic stability translates to improved oral bioavailability and a longer duration of action in vivo, reducing dosing frequency and enhancing experimental convenience.
- [1] Guay D, Hamel P, Blouin M, Brideau C, Chan CC, Chauret N, Ducharme Y, Huang Z, Girard M, Jones TR, Laliberté F, Masson P, McAuliffe M, Piechuta H, Silva J, Young RN, Girard Y. Discovery of L-791,943: a potent, selective, non emetic and orally active phosphodiesterase-4 inhibitor. Bioorg Med Chem Lett. 2002 Jun 3;12(11):1457-61. View Source
